Cas no 2138069-21-1 (3-(4-bromo-2,5-dimethylthiophen-3-yl)-2,2-difluoropropanoic acid)

3-(4-bromo-2,5-dimethylthiophen-3-yl)-2,2-difluoropropanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-(4-bromo-2,5-dimethylthiophen-3-yl)-2,2-difluoropropanoic acid
- 2138069-21-1
- EN300-1139675
-
- Inchi: 1S/C9H9BrF2O2S/c1-4-6(7(10)5(2)15-4)3-9(11,12)8(13)14/h3H2,1-2H3,(H,13,14)
- InChI Key: QKIYJGIUDUAWBQ-UHFFFAOYSA-N
- SMILES: BrC1=C(C)SC(C)=C1CC(C(=O)O)(F)F
Computed Properties
- Exact Mass: 297.94747g/mol
- Monoisotopic Mass: 297.94747g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 263
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 65.5Ų
- XLogP3: 3.6
3-(4-bromo-2,5-dimethylthiophen-3-yl)-2,2-difluoropropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1139675-10g |
3-(4-bromo-2,5-dimethylthiophen-3-yl)-2,2-difluoropropanoic acid |
2138069-21-1 | 95% | 10g |
$5774.0 | 2023-10-26 | |
Enamine | EN300-1139675-2.5g |
3-(4-bromo-2,5-dimethylthiophen-3-yl)-2,2-difluoropropanoic acid |
2138069-21-1 | 95% | 2.5g |
$2631.0 | 2023-10-26 | |
Enamine | EN300-1139675-0.1g |
3-(4-bromo-2,5-dimethylthiophen-3-yl)-2,2-difluoropropanoic acid |
2138069-21-1 | 95% | 0.1g |
$1183.0 | 2023-10-26 | |
Enamine | EN300-1139675-1g |
3-(4-bromo-2,5-dimethylthiophen-3-yl)-2,2-difluoropropanoic acid |
2138069-21-1 | 95% | 1g |
$1343.0 | 2023-10-26 | |
Enamine | EN300-1139675-5g |
3-(4-bromo-2,5-dimethylthiophen-3-yl)-2,2-difluoropropanoic acid |
2138069-21-1 | 95% | 5g |
$3894.0 | 2023-10-26 | |
Enamine | EN300-1139675-0.25g |
3-(4-bromo-2,5-dimethylthiophen-3-yl)-2,2-difluoropropanoic acid |
2138069-21-1 | 95% | 0.25g |
$1235.0 | 2023-10-26 | |
Enamine | EN300-1139675-5.0g |
3-(4-bromo-2,5-dimethylthiophen-3-yl)-2,2-difluoropropanoic acid |
2138069-21-1 | 5g |
$4764.0 | 2023-06-09 | ||
Enamine | EN300-1139675-0.05g |
3-(4-bromo-2,5-dimethylthiophen-3-yl)-2,2-difluoropropanoic acid |
2138069-21-1 | 95% | 0.05g |
$1129.0 | 2023-10-26 | |
Enamine | EN300-1139675-1.0g |
3-(4-bromo-2,5-dimethylthiophen-3-yl)-2,2-difluoropropanoic acid |
2138069-21-1 | 1g |
$1643.0 | 2023-06-09 | ||
Enamine | EN300-1139675-0.5g |
3-(4-bromo-2,5-dimethylthiophen-3-yl)-2,2-difluoropropanoic acid |
2138069-21-1 | 95% | 0.5g |
$1289.0 | 2023-10-26 |
3-(4-bromo-2,5-dimethylthiophen-3-yl)-2,2-difluoropropanoic acid Related Literature
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
Additional information on 3-(4-bromo-2,5-dimethylthiophen-3-yl)-2,2-difluoropropanoic acid
Introduction to 3-(4-bromo-2,5-dimethylthiophen-3-yl)-2,2-difluoropropanoic acid (CAS No. 2138069-21-1)
3-(4-bromo-2,5-dimethylthiophen-3-yl)-2,2-difluoropropanoic acid, identified by its Chemical Abstracts Service (CAS) number 2138069-21-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of heterocyclic derivatives, featuring a thiophene core substituted with bromine and methyl groups, coupled with a difluorinated propanoic acid moiety. The structural attributes of this molecule make it a promising candidate for further exploration in drug discovery and development, particularly in the design of novel therapeutic agents targeting various biological pathways.
The thiophene scaffold is a well-known pharmacophore in medicinal chemistry, widely recognized for its role in numerous bioactive molecules. Thiophene derivatives exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of bromo and methyl substituents on the thiophene ring enhances the electronic properties of the molecule, influencing its reactivity and interaction with biological targets. Additionally, the difluoropropanoic acid component introduces fluorine atoms, which are frequently employed in drug design to improve metabolic stability, binding affinity, and overall pharmacokinetic profiles.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential bioactivity of such compounds with greater accuracy. The structural features of 3-(4-bromo-2,5-dimethylthiophen-3-yl)-2,2-difluoropropanoic acid suggest that it may interact with enzymes or receptors involved in critical cellular processes. For instance, the electron-withdrawing nature of the difluorinated group could facilitate hydrogen bonding or hydrophobic interactions with protein targets, while the brominated thiophene ring may serve as a recognition element for specific binding pockets.
In the realm of drug discovery, the synthesis and characterization of novel compounds like 3-(4-bromo-2,5-dimethylthiophen-3-yl)-2,2-difluoropropanoic acid are essential for identifying lead candidates that can undergo further optimization. The compound’s unique structural motif positions it as a valuable building block for designing molecules with enhanced efficacy and reduced toxicity. Researchers have been exploring thiophene derivatives as potential inhibitors of kinases and other enzymes implicated in cancer progression. The combination of bromo, methyl, and difluoro substituents in this molecule could contribute to its ability to modulate such enzymatic activities effectively.
The chemical synthesis of 3-(4-bromo-2,5-dimethylthiophen-3-yl)-2,2-difluoropropanoic acid involves multi-step reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as cross-coupling reactions and fluorination techniques, are often employed to construct the desired framework. The introduction of fluorine atoms at specific positions is particularly challenging but crucial for achieving the desired pharmacological properties. Recent studies have highlighted the importance of fluorine-containing compounds in modern drug development due to their ability to enhance binding affinity and metabolic stability.
From a biological perspective, 3-(4-bromo-2,5-dimethylthiophen-3-yl)-2,2-difluoropropanoic acid may exhibit inhibitory effects on targets relevant to inflammatory diseases or neurological disorders. The thiophene ring is known to interact with certain ion channels and receptors, making it a candidate for treating conditions such as epilepsy or pain syndromes. Furthermore, the presence of halogenated aromatic systems often correlates with improved blood-brain barrier penetration, which is critical for central nervous system (CNS) drug delivery.
Investigations into the pharmacokinetic properties of this compound are also underway. Fluorinated analogs frequently demonstrate favorable pharmacokinetic profiles due to their enhanced lipophilicity and resistance to enzymatic degradation. Understanding how 3-(4-bromo-2,5-dimethylthiophen-3-yl)-2,2-difluoropropanoic acid behaves in vivo will be crucial for assessing its potential as a therapeutic agent. Preclinical studies focusing on absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET) will provide valuable insights into its suitability for further development.
The role of computational tools in analyzing the structure-activity relationships (SAR) of this compound cannot be overstated. Molecular docking simulations have been used to predict how 3-(4-bromo-2,5-dimethylthiophen-3-yl)-2,2-difluoropropanoic acid might bind to specific protein targets. These studies can guide medicinal chemists in modifying the molecule’s structure to improve its potency and selectivity. For example, fine-tuning the electronic properties of the thiophene ring or adjusting the position of substituents could enhance interactions with biological targets while minimizing off-target effects.
Future research directions may include exploring derivative compounds derived from 3-(4-bromo-2,5-dimethylthiophen-3-yl)-2,2-difluoropropanoic acid that exhibit improved pharmacological profiles. By systematically varying functional groups or exploring different heterocyclic cores, scientists can generate libraries of compounds for high-throughput screening (HTS). This approach has been instrumental in identifying novel therapeutic agents across various therapeutic areas.
The versatility of thiophene-based compounds makes them attractive for interdisciplinary research involving organic chemistry, medicinal chemistry, and biochemistry. As our understanding of biological pathways continues to expand,so does the potential for discovering new applications for molecules like 3-(4-bromo-2,5-dimethylthiophen - 3 - yl) - 22dif luoro pro pan oic ac id (CAS No . 2138069 - 21 - 1) . Collaborative efforts between academia and industry will be essential in translating these findings into tangible therapeutic benefits for patients worldwide.
2138069-21-1 (3-(4-bromo-2,5-dimethylthiophen-3-yl)-2,2-difluoropropanoic acid) Related Products
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)




